Norfloxacin Ethyl Ester
Overview
Description
Norfloxacin Ethyl Ester is a synthetic compound belonging to the fluoroquinolone class of antibiotics Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them effective against a wide range of bacterial infections
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-7-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester typically involves multiple stepsThe reaction conditions often include the use of reagents such as sodium azide and zinc, with the reactions carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Norfloxacin Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinolone core, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the quinolone ring.
Substitution: Commonly involves the replacement of the piperazine moiety with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Zinc and ammonium chloride are commonly used.
Substitution: Various alkylating agents and nucleophiles
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and applications .
Scientific Research Applications
Norfloxacin Ethyl Ester has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with bacterial DNA and its potential as an antibacterial agent.
Medicine: Investigated for its potential to treat bacterial infections, especially those resistant to other antibiotics.
Industry: Used in the development of new antibacterial coatings and materials
Mechanism of Action
The compound exerts its effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The molecular targets and pathways involved are specific to bacterial cells, making the compound effective against a wide range of bacterial infections .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: Another fluoroquinolone with a similar structure but different substituents.
Ciprofloxacin: Known for its high potency and broad-spectrum activity.
Ofloxacin: Similar in structure but with different pharmacokinetic properties
Uniqueness
Norfloxacin Ethyl Ester is unique due to its specific substituents, which confer distinct biological activities and pharmacokinetic properties. Its ability to inhibit bacterial DNA processes with high specificity makes it a valuable compound in the fight against bacterial infections .
Properties
IUPAC Name |
ethyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-3-21-11-13(18(24)25-4-2)17(23)12-9-14(19)16(10-15(12)21)22-7-5-20-6-8-22/h9-11,20H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZAVCCKKJQNCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316392 | |
Record name | Ethyl norfloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74011-47-5 | |
Record name | Ethyl norfloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74011-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl norfloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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